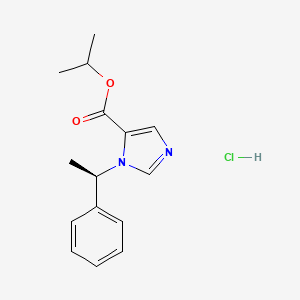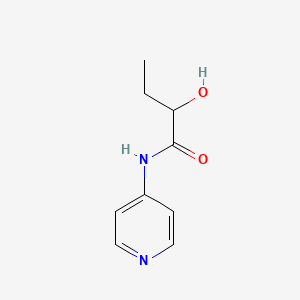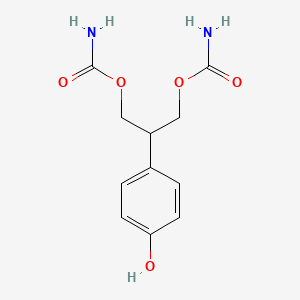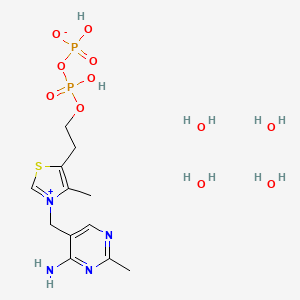
Cocarboxylase
Descripción general
Descripción
Cocarboxylase, also known as Thiamine pyrophosphate (TPP or ThPP), or Thiamine diphosphate (ThDP), is a derivative of thiamine (vitamin B1). It is produced by the enzyme thiamine diphosphokinase and is present in all living systems, where it catalyzes several biochemical reactions .
Synthesis Analysis
Cocarboxylase is synthesized enzymatically from thiamine monophosphate in the presence of ATP and Mg2+ . The process has been studied extensively, and it has been found that the synthesis includes two stages – preparation of polyphosphoric acid (phosphorylating agent) and phosphorylation of thiamine chloride .
Molecular Structure Analysis
The molecular formula of Cocarboxylase is C12H18N4O7P2S. It has an average mass of 424.306 Da and a monoisotopic mass of 424.037140 Da .
Chemical Reactions Analysis
Biotin-dependent carboxylases, which include Cocarboxylase, have two distinct enzymatic activities and catalyze their reactions in two steps. First, a biotin carboxylase (BC) component catalyzes the MgATP-dependent carboxylation of the N1′ atom of the biotin cofactor, using bicarbonate as the CO2 donor .
Physical And Chemical Properties Analysis
Cocarboxylase has 11 H bond acceptors and 5 H bond donors. It has 8 freely rotating bonds. Its polar surface area is 220 Å2 .
Aplicaciones Científicas De Investigación
1. Biogenesis of Cocarboxylase in Escherichia coli
- Summary of Application: Cocarboxylase, also known as Thiamine pyrophosphate (TPP), plays a crucial role in the biogenesis of Escherichia coli. It is formed from thiamine monophosphate in the presence of ATP and Mg 2+ .
- Methods of Application: The enzyme Thiamine monophosphate kinase, which catalyzes the formation of TPP, has been purified from crude extracts of E. coli K12 . The reaction has a pH optimum around 8.0 and the apparent K m values for thiamine monophosphate and ATP are 1.1×10 −5 M and 2.7×10 −4 M, respectively .
- Results or Outcomes: Among the univalent cations tested, K +, NH 4+, and Rb + markedly activated the enzyme activity, whereas Li +, Na +, and Cs + antagonized the stimulatory effect of K + .
2. Activation of Mitochondrial 2-Oxoglutarate Dehydrogenase by Cocarboxylase in Human Lung Adenocarcinoma Cells A549
- Summary of Application: Cocarboxylase activates mitochondrial 2-oxoglutarate dehydrogenase in human lung adenocarcinoma cells A549 in a p53/p21-dependent manner, impairing cellular redox state .
- Methods of Application: The study was conducted on lung adenocarcinoma cells A549 with the p53–p21 pathway as fully functional or perturbed by p21 knockdown . The molecular mechanisms of Cocarboxylase action on cellular viability and their interplay with the cisplatin and p53–p21 pathways were characterized .
- Results or Outcomes: Despite the well-known antioxidant properties of thiamine, A549 cells exhibit decreases in their reducing power and glutathione level after incubation with 5 mM Cocarboxylase . This is not observed in non-cancer epithelial cells Vero . Moreover, thiamine deficiency elevates glutathione in A549 cells .
3. Treatment of Diabetic Coma
- Summary of Application: Cocarboxylase is used in combination with Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide to treat diabetic coma .
- Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .
- Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .
4. Treatment of Hyperemesis Gravidarum
- Summary of Application: Cocarboxylase is used in combination with Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide to treat Hyperemesis Gravidarum, a severe form of nausea and vomiting in pregnancy .
- Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .
- Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .
5. Treatment of Eclampsia
- Summary of Application: Cocarboxylase is used in combination with Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide to treat Eclampsia, a severe condition that can occur during pregnancy .
- Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .
- Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .
6. Treatment of Neuritis
- Summary of Application: Cocarboxylase is used in combination with Flavin mononucleotide, Pyridoxal phosphate, and Nicotinamide to treat Neuritis, inflammation of the nerves .
- Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .
- Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .
Propiedades
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLNRGPRQYTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O11P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cocarboxylase tetrahydrate | |
CAS RN |
68684-55-9 | |
| Record name | Cocarboxylase tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




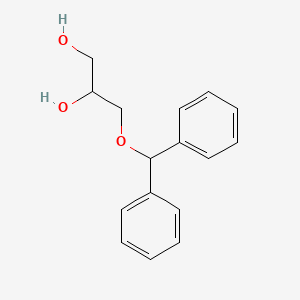
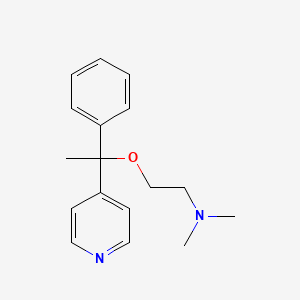
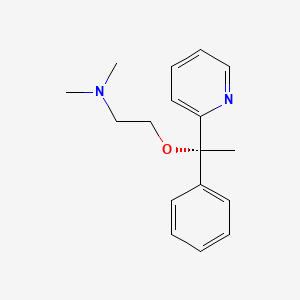
![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)
